Palmostatin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

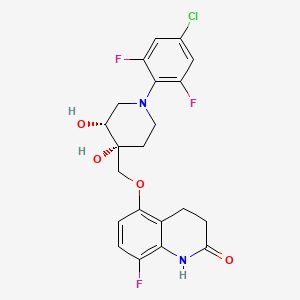

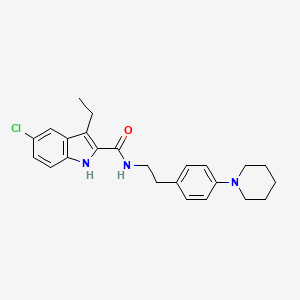

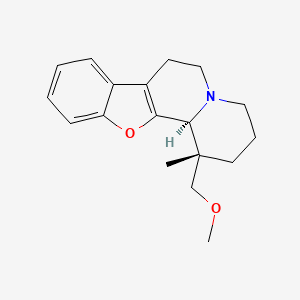

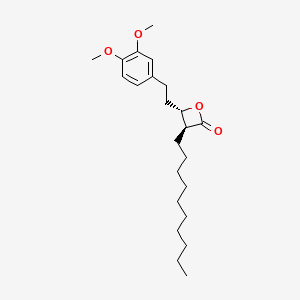

Palmostatin B is a chemical compound known for its role as an inhibitor of acyl protein thioesterase 1 and 2. These enzymes are involved in the depalmitoylation process, which is the removal of palmitate groups from proteins. This compound has been studied for its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Palmostatin B has been extensively studied for its potential applications in scientific research. In the field of cancer research, it has shown promise as a therapeutic agent for targeting NRAS mutant melanoma cells. By inhibiting the depalmitoylation of NRAS, this compound can disrupt the proper localization and function of this oncogenic protein, thereby reducing cell proliferation and viability .

In neurodegenerative disease research, this compound has been investigated for its potential to modulate protein palmitoylation in conditions such as Parkinson’s disease. By inhibiting the depalmitoylation process, this compound can stabilize certain proteins and prevent their degradation, which may have therapeutic benefits .

Mecanismo De Acción

Palmostatin B exerts its effects by inhibiting the activity of acyl protein thioesterase 1 and 2By inhibiting these enzymes, this compound prevents the depalmitoylation of target proteins, leading to their accumulation in the palmitoylated state .

The molecular targets of this compound include proteins involved in various cellular processes, such as signal transduction and protein trafficking. The inhibition of depalmitoylation can affect the localization and function of these proteins, thereby modulating their activity and downstream signaling pathways .

Direcciones Futuras

Future studies will address the trafficking routes of APT2 through the cell . The existence of an ER ZDHHC enzyme already indicates that APT2 should stably interact with the ER . Palmostatin B, a classical broad-spectrum inhibitor, has been shown to block the activities of APT1/2, PPT1, ABHD17A/B/C and other lipid-processing serine hydrolases .

Análisis Bioquímico

Biochemical Properties

Palmostatin B plays a significant role in biochemical reactions, particularly in the regulation of the palmitoylation and depalmitoylation cycle . It interacts with enzymes such as APT-1 and APT-2, inhibiting their activity . This interaction disrupts the cellular acylation cycle at the level of depalmitoylation .

Cellular Effects

This compound has been observed to reduce cell viability in a panel of NRAS mutant melanoma cell lines . It also inhibits Ras depalmitoylation in cells , leading to a loss of the precise steady-state localization of palmitoylated Ras .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acyl protein thioesterases, leading to the inhibition of these enzymes . This results in the perturbation of the cellular acylation cycle, specifically at the level of depalmitoylation . This disruption affects the steady-state localization of palmitoylated Ras, influencing its signaling .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein palmitoylation . It interacts with enzymes involved in this pathway, such as APT-1 and APT-2, and inhibits their activity .

Subcellular Localization

This compound affects the subcellular localization of proteins. It has been observed to cause a loss of the precise steady-state localization of palmitoylated Ras

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Palmostatin B can be synthesized through a multi-step chemical process. The synthesis typically involves the formation of a β-lactone ring, which is a key structural component of the compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the β-lactone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions: Palmostatin B primarily undergoes reactions related to its role as a depalmitoylation inhibitor. This includes interactions with enzymes such as acyl protein thioesterase 1 and 2, which catalyze the removal of palmitate groups from proteins .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide and catalysts that facilitate the formation of the β-lactone ring. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed: The major product formed from the reactions involving this compound is the inhibition of the depalmitoylation process. This results in the accumulation of palmitoylated proteins, which can have various biological effects depending on the specific proteins involved .

Comparación Con Compuestos Similares

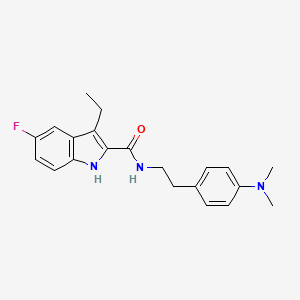

Palmostatin B is part of a class of compounds known as depalmitoylation inhibitors. Similar compounds include Palmostatin M and ML348. While this compound and Palmostatin M both inhibit depalmitoylation, they differ in their specificity and efficacy against different targets. For example, Palmostatin M has been shown to be effective against certain bacterial pathogens, whereas this compound is more commonly studied in the context of cancer and neurodegenerative diseases .

ML348 is another depalmitoylation inhibitor that specifically targets acyl protein thioesterase 1. Unlike this compound, ML348 does not inhibit acyl protein thioesterase 2, making it more selective in its action .

Conclusion

This compound is a valuable compound in scientific research due to its ability to inhibit the depalmitoylation process. Its applications in cancer and neurodegenerative disease research highlight its potential as a therapeutic agent. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new strategies for targeting diseases associated with protein palmitoylation.

Propiedades

IUPAC Name |

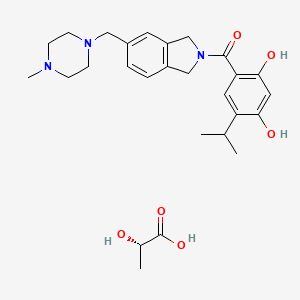

(3S,4S)-3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVWFAVGLYUDFD-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.